YAL001-006 protein
Description
Properties
CAS No. |
147336-78-5 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Synonyms |
YAL001-006 protein |
Origin of Product |
United States |
Genetic and Genomic Architecture of Yal001 006 Loci
Genomic Location and Positional Information on Chromosome I
The YAL001-006 locus is situated on the left arm of chromosome I in Saccharomyces cerevisiae. This region spans approximately 8.6 kilobase pairs (kb) of DNA. nih.govuniprot.orgyeastgenome.org Its position has been mapped to lie between the LTE1 and CYS1 loci. nih.govuniprot.org The approximate distance of this region from the centromere of chromosome I is around 40 kb. nih.govuniprot.orgyeastgenome.org
Gene Structure and Transcriptional Units of YAL001-006 ORFs
Within the 8.6 kb segment defined as the YAL001-006 locus, researchers have identified six potential open reading frames (ORFs). nih.govuniprot.orgyeastgenome.orgnih.govelifesciences.org These ORFs were provisionally named YAL001, YAL002, YAL003, YAL004, YAL005, and YAL006. nih.govuniprot.orgyeastgenome.orgnih.govelifesciences.org Analysis has shown that four of these ORFs correspond to previously identified transcripts known by their FUN (Function Unknown Now) designations. nih.govuniprot.orgyeastgenome.orgnih.gov Specifically, YAL001 aligns with FUN30, YAL002 with FUN31, YAL004 with FUN29, and YAL006 with FUN28. nih.govuniprot.orgyeastgenome.orgnih.gov The YAL001 ORF has demonstrated significant homology to the SNF2 transcriptional regulator family. nih.govuniprot.orgyeastgenome.orgnih.gov Fun30, corresponding to YAL001, is known to be an ATP-dependent chromatin remodeller belonging to the Snf2 family, involved in processes like DNA repair and heterochromatin organization. uniprot.orgyeastgenome.orgnih.gov
The correspondence between the YAL ORFs and FUN transcripts is summarized in the table below:
| Provisional ORF Name | Corresponding FUN Transcript |
| YAL001 | FUN30 |
| YAL002 | FUN31 |
| YAL004 | FUN29 |
| YAL006 | FUN28 |
| YAL003 | Not specified in sources |
| YAL005 | Not specified in sources |
Promoter Region Analysis and Regulatory Elements Associated with YAL001-006 Genes
Analysis of the genomic region encompassing the YAL001-006 loci has included investigation into potential promoter regions and associated regulatory elements. While detailed analysis for all ORFs in this region may not be extensively documented, a specific finding highlights the presence of an extensive repeat of the bases C-A-T located in the 5' terminus of the YAL004 promoter region. nih.govuniprot.orgyeastgenome.orgnih.gov Promoter regions in S. cerevisiae typically contain cis-regulatory sequences such as upstream activating sequences (UAS) and upstream repressive sequences (URS) that interact with transcription factors to regulate gene expression. nih.gov These elements are often found within 450 base pairs of the transcription start site. nih.gov The identification of the C-A-T repeat in the YAL004 promoter suggests a potential regulatory role for this sequence in the transcription of the YAL004 gene (FUN29). nih.govuniprot.orgyeastgenome.orgnih.gov
Allelic Variations and Genetic Polymorphisms within YAL001-006 Loci in Saccharomyces cerevisiae Strains
Genetic variation and polymorphisms are prevalent among different strains of Saccharomyces cerevisiae. nih.gov These variations can include single nucleotide polymorphisms (SNPs), insertions, deletions, and structural changes, impacting gene function and expression. nih.gov Studies have investigated polymorphisms in various genes and their effects on traits such as DNA metabolism and gene essentiality across different yeast strains. nih.gov While extensive, publicly available data specifically detailing allelic variations and genetic polymorphisms within the YAL001-006 loci across a wide range of S. cerevisiae strains were not prominently featured in the consulted literature. However, given the general genetic diversity observed in yeast populations, it is reasonable to infer that polymorphisms likely exist within the YAL001-006 region in different strains, potentially influencing the expression or function of the encoded proteins. Research on other loci indicates that cis-regulatory variants can affect gene expression dynamics in yeast. Further studies would be required to specifically characterize the spectrum of allelic variations within the YAL001-006 loci and their phenotypic consequences in diverse S. cerevisiae strains.
Compound Names and PubChem CIDs
Molecular Function and Enzymatic Activity of Yal001 006 Protein
Homology-Based Functional Inference: YAL001 as a SNF2 Transcriptional Regulator Homolog
The YAL001 ORF shows significant homology to the SNF2 transcriptional regulator. nih.gov The SNF2 family of proteins is a large and diverse group characterized by a conserved ATPase domain, often referred to as the SNF2 domain. mdpi.com Members of this family are known to be involved in a wide array of cellular processes, including transcriptional regulation, DNA replication, DNA repair, and recombination, primarily through their ability to alter chromatin structure in an ATP-dependent manner. researchgate.netmdpi.com The identification of YAL001 as a SNF2 homolog strongly suggests its involvement in similar nuclear processes, likely related to chromatin dynamics or DNA metabolism. nih.govresearchgate.net
Predicted Domains and Motifs within YAL001-006 Protein Sequences
Analysis of the YAL001 protein sequence reveals the presence of characteristic domains found in SNF2 family proteins. These include a SNF2-related domain and a helicase conserved C-terminal domain. ebi.ac.uk The presence of these domains supports the classification of YAL001 as an ATP-dependent helicase. ebi.ac.uk
Other proteins encoded in the YAL001-006 region possess different predicted domains and motifs, consistent with their distinct functions. For example, YAL006 (also known as FUN28, ATS1, DPH3, KTI11, KTI13, YAL020C, YBL071W-A) contains Regulator of Chromosome Condensation (RCC1) repeat and CSL zinc finger domains, and structure analysis shows a DPH Zinc finger. ebi.ac.uk
A summary of identified domains for some of the proteins in this region is presented in the table below:
| Protein Name | Gene Name(s) | Identified Domains/Motifs |
| YAL001 | FUN30, YAL019W | SNF2-related domain, Helicase conserved C-terminal domain ebi.ac.uk |
| YAL006 | FUN28, ATS1, DPH3, KTI11, KTI13, YAL020C, YBL071W-A | RCC1 repeat, CSL zinc finger, DPH Zinc finger ebi.ac.uk |
Characterization of Potential Catalytic Activities (e.g., ATPase activity for SNF2-like proteins)
A key catalytic activity associated with SNF2-like proteins is ATPase activity, which provides the energy for their chromatin remodeling or helicase functions. mdpi.com The YAL001 protein has been characterized as an ATP-dependent helicase, indicating its ability to hydrolyze ATP. uniprot.orgebi.ac.uk This ATPase activity is crucial for its predicted roles in processes involving DNA or chromatin. mdpi.com The reaction catalyzed is the hydrolysis of ATP to ADP and phosphate. ebi.ac.uk While the ATPase activity of SNF2 family proteins is often stimulated by DNA, some ATPases can exhibit intrinsic activity independent of nucleic acid cofactors. biorxiv.org
Functional Roles of Other YAL00X Proteins (e.g., YAL002, YAL004, YAL006, YAL064W-B)
The other proteins encoded within the YAL001-006 region of chromosome I in Saccharomyces cerevisiae have diverse or, in some cases, uncharacterized functions.
YAL002 (FUN31, YAL017W): This protein is a serine/threonine-protein kinase. uniprot.orglunenfeld.ca It is involved in the control of sugar metabolism and translation and phosphorylates UGP1, affecting glucose partitioning. uniprot.org
YAL004 (FUN29, GCV3): This ORF codes for the hydrogen carrier protein (H protein) of the yeast glycine (B1666218) cleavage enzyme complex. nih.govresearchgate.netcdnsciencepub.com It exhibits high similarity to H proteins in other organisms. cdnsciencepub.com
YAL006 (FUN28, ATS1, DPH3, KTI11, KTI13, YAL020C, YBL071W-A): This protein is involved in diphthamide (B1230887) biosynthesis and has 2-(3-amino-3-carboxypropyl)histidine synthase activity. ebi.ac.uk It is also described as a protein with similarity to human RCC1 protein and a suppressor of mutations in alpha tubulin. uregina.caebi.ac.uk
YAL064W-B: This protein is described as a fungal-specific protein of unknown function. alliancegenome.orgstring-db.orgyeastgenome.orgthebiogrid.org It is predicted to be an integral membrane protein and is located in the endoplasmic reticulum. alliancegenome.orgyeastgenome.org BioGRID data suggests it may interact with ribosomes based on co-purification experiments. thebiogrid.org
The following table summarizes the known or predicted functions and locations of these other proteins:
| Protein Name | Gene Name(s) | Function/Role | Cellular Location |
| YAL002 | FUN31, YAL017W | Serine/threonine-protein kinase involved in sugar metabolism and translation. uniprot.orglunenfeld.ca | Not specified in sources |
| YAL004 | FUN29, GCV3 | Hydrogen carrier protein of the glycine cleavage enzyme complex. nih.govresearchgate.netcdnsciencepub.com | Not specified in sources |
| YAL006 | FUN28, ATS1, DPH3, etc. | Involved in diphthamide biosynthesis; 2-(3-amino-3-carboxypropyl)histidine synthase activity. ebi.ac.uk | Not specified in sources |
| YAL064W-B | Fungal-specific protein of unknown function; predicted integral membrane protein. alliancegenome.orgstring-db.orgyeastgenome.orgthebiogrid.org | Endoplasmic reticulum alliancegenome.orgyeastgenome.org |
Compound Names and Identifiers
Proteins are typically identified by gene names, protein names, and accession numbers in protein databases rather than PubChem CIDs, which are primarily for small molecules. The relevant identifiers for the proteins discussed are provided below:
| Protein Name | Gene Name(s) | UniProtKB Accession | SGD ID | PubChem CID |
| YAL001 | FUN30, YAL019W | P31380 udel.eduuniprot.orgebi.ac.ukuniprot.org | S000000019 | Not applicable |
| YAL002 | FUN31, YAL017W | P31381 uniprot.org | S000000017 | Not applicable |
| YAL004 | FUN29, GCV3 | P38199 | S000000015 | Not applicable |
| YAL006 | FUN28, ATS1, DPH3, KTI11, KTI13, YAL020C, YBL071W-A | P31386, Q3E840 ebi.ac.uk | S000000020 | Not applicable |
| YAL064W-B | O13512 alliancegenome.org | S000002141 yeastgenome.org | Not applicable | |
| YAL064W | P53175 | S000000023 yeastgenome.org | Not applicable |
Regulation of Yal001 006 Gene Expression
Transcriptional Control Mechanisms Governing YAL001-006 Expression
Transcriptional control is a primary point of gene regulation, determining whether and to what extent a gene is transcribed into messenger RNA (mRNA). wikipedia.orgyoutube.com This process is influenced by the interaction of regulatory proteins, such as transcription factors, with specific DNA sequences. youtube.comwikipedia.org
Cis-Regulatory Elements and Transcription Factor Binding
Gene transcription is regulated by cis-regulatory elements (CREs), which are regions of non-coding DNA typically located near the genes they regulate. wikipedia.org These elements serve as binding sites for transcription factors (TFs), proteins that can activate or repress transcription. youtube.comwikipedia.org CREs can include promoters, which are located near the transcription start site, and enhancers, which can be located further away. youtube.comwikipedia.org The binding of specific transcription factors to these cis-elements is crucial for initiating or modulating the rate of transcription. youtube.comwikipedia.org While YAL001-006 are identified as ORFs within a specific genomic region in S. cerevisiae, and YAL001 shows homology to the SNF2 transcriptional regulator nih.govresearchgate.net, and localizes to insulator elements vulcanchem.com, specific CREs and transcription factors that directly regulate the transcription of the YAL001-006 genes were not detailed in the provided search results.
Chromatin Remodeling and Epigenetic Regulation of YAL001-006 Loci
The accessibility of DNA to the transcriptional machinery is also regulated by chromatin structure. libretexts.org Chromatin, the complex of DNA and proteins (primarily histones), can exist in compacted (heterochromatin) or relaxed (euchromatin) states. libretexts.orgnumberanalytics.com Chromatin remodeling complexes and epigenetic modifications, such as histone modifications (e.g., acetylation, methylation) and DNA methylation, can alter chromatin structure, thereby affecting gene expression. libretexts.orgnumberanalytics.comcd-genomics.comfrontiersin.orgmdpi.comelifesciences.orgbiorxiv.org For instance, histone acetylation is generally associated with open chromatin and active transcription, while deacetylation is linked to condensed chromatin and gene silencing. libretexts.org DNA methylation, particularly in promoter regions, can also lead to gene silencing. numberanalytics.comnih.gov While these mechanisms are fundamental to gene regulation in eukaryotes, including yeast libretexts.orgnumberanalytics.com, specific information on how chromatin remodeling or epigenetic modifications regulate the loci containing the YAL001-006 ORFs was not found in the provided search results. The localization of YAL001 (Fun30) to insulator elements vulcanchem.com, which are involved in organizing chromatin domains, suggests a potential link to chromatin-level regulation, but specific details regarding the regulation of its own locus were not available.
Post-Transcriptional Regulation of YAL001-006 Transcripts
Post-transcriptional regulation encompasses mechanisms that control gene expression after the mRNA molecule has been transcribed. wikipedia.orgnumberanalytics.com These mechanisms affect mRNA processing, transport, stability, and translation, playing a crucial role in fine-tuning gene expression. wikipedia.orgnumberanalytics.comfrontiersin.org
mRNA Stability and Degradation Pathways
The abundance of an mRNA molecule in the cytoplasm is determined by the balance between its synthesis (transcription) and its degradation. elifesciences.orgplos.org mRNA stability, or its half-life, is a key regulatory point. elifesciences.orgplos.org Eukaryotic mRNA degradation typically begins with the removal of the poly(A) tail (deadenylation), followed by decapping of the 5' end and subsequent exonucleolytic digestion. elifesciences.organr.fr These processes are mediated by various enzymes and protein complexes. elifesciences.organr.fr mRNA stability can be influenced by sequences within the mRNA itself, such as AU-rich elements (AREs), and by the binding of RNA-binding proteins. researchgate.netresearchgate.net While YAL001 (Fun30) is mentioned in the context of cytoplasmic mRNA degradation core.ac.uk, this refers to the protein's potential function in degrading other mRNAs, not the regulation of its own mRNA stability. Specific details regarding the stability or degradation pathways of the mRNA transcripts encoded by the YAL001-006 genes were not provided in the search results.
Protein Protein and Protein Nucleic Acid Interactions of Yal001 006
Identification of Protein Interaction Partners
Studies have identified several protein partners that associate with Fun30, highlighting its involvement in multi-protein complexes and regulatory networks.
The Fun30 protein primarily exists as a homodimer, with a molecular mass estimated to be around 250 kDa in its native state nih.gov. While Fun30 appears to function as a single-subunit nucleosome remodeler, certain domains, such as the HSA domain, may facilitate interactions with other protein subunits to potentially form larger assemblies life-science-alliance.org. Fun30 is a key component of the DNA damage response machinery and physically associates with DNA double-strand break (DSB) ends nih.govyeastgenome.orgcapes.gov.br. Within this context, it forms associations with various proteins involved in DNA end resection and repair.
Key physical interactors include proteins involved in the processing of DNA ends, such as the exonuclease Exo1 and the helicase Sgs1, whose activities are promoted by Fun30 during DNA end resection nih.govyeastgenome.orgcapes.gov.br. Fun30 also interacts with Replication Protein A (RPA), a single-stranded DNA binding complex that coats resected DNA oup.comoup.com. Recruitment of Fun30 to damaged chromatin is facilitated by the 9-1-1 complex, which tethers Fun30 through an interaction with the adaptor protein Dpb11 oup.comresearchgate.net.
As a member of the SNF2 ATPase family, Fun30's functional interactions are often linked to its chromatin remodeling activity and its role in DNA repair and gene regulation nih.govyeastgenome.orgnih.govlife-science-alliance.orgcapes.gov.brmdpi.comresearchgate.netbabraham.ac.ukoup.com. Fun30 is functionally homologous to the human SMARCAD1 protein, and many of their roles in DNA repair and silencing are conserved nih.govyeastgenome.orglife-science-alliance.orgcapes.gov.broup.comresearchgate.netmdpi.comoup.combiorxiv.orgnih.govanii.org.uy.
Fun30 interacts with proteins that regulate the DNA damage checkpoint and repair pathways. It interacts with the mismatch repair protein MSH2, suggesting a role in coordinating mismatch repair and homologous recombination oup.combiorxiv.orgnih.gov. The checkpoint adaptor protein Rad9 interacts with Fun30, and Fun30 can counteract the inhibitory effect of Rad9 on DNA end resection capes.gov.brresearchgate.netoup.com.
Post-translational modifications also regulate Fun30's interactions and function. Phosphorylation of Fun30 by the cyclin-dependent kinase Cdk1, particularly at Serine 28, enhances its function in DNA damage response and promotes its association with Dpb11, which is crucial for tethering Fun30 to DSBs oup.comoup.com. In Candida albicans, the expression of the FUN30 homolog is co-regulated with genes involved in DNA damage response, including RTT109, TEL1, MEC1, and SNF2 itself, and its expression is regulated by histone H3 acetylation catalyzed by Rtt109 mdpi.combiorxiv.org.
While Fun30 possesses a CUE motif that in other proteins can interact with ubiquitin, in vitro studies with purified Fun30 did not show specific binding to ubiquitinylated histones nih.govresearchgate.net. However, the conservation of this motif suggests a potential, yet uncharacterized, interaction with ubiquitinylated proteins in vivo.
Physical Association Networks and Complex Formation
Nucleic Acid Binding Properties (DNA, RNA)
Fun30 is a DNA-dependent ATPase and exhibits binding activity towards various forms of nucleic acids, particularly DNA and chromatin.
As a SNF2-like chromatin remodeler, Fun30 binds directly to DNA and chromatin nih.gov. In vitro studies have demonstrated that Fun30 can bind to single-stranded DNA (ssDNA), double-stranded DNA (dsDNA), and nucleosomal DNA researchgate.net. Its ATPase activity is stimulated by the presence of DNA and chromatin nih.govlife-science-alliance.orgresearchgate.netbiorxiv.org. Notably, fork DNA has been identified as an optimal effector for the ATPase activity of the C. albicans Fun30 homolog biorxiv.org.
Fun30's interaction with DNA is crucial for its chromatin remodeling functions, which include the ability to slide and reposition nucleosomes, as well as catalyze the exchange of histone H2A-H2B dimers nih.govlife-science-alliance.orgresearchgate.netresearchgate.net. Fun30 is recruited to sites of DNA damage, specifically DSBs, and its phosphorylation by Cdk1 is important for its spreading along chromatin from the break site oup.comoup.comresearchgate.net.
Beyond DNA repair, Fun30's DNA binding and chromatin association are integral to its role in gene silencing. It binds to specific heterochromatic regions, including the boundary element and within the silent mating type locus (HMR), telomeres, and ribosomal DNA (rDNA) repeats, contributing to the maintenance of transcriptional silencing in these areas life-science-alliance.orgbabraham.ac.ukoup.com. In vitro experiments suggest that Fun30 binds DNA more effectively than nucleosome core particles, which might direct its activity towards more accessible genomic regions nih.gov. Furthermore, the C. albicans Fun30 homolog has been shown to bind to the promoter regions of genes involved in the DNA damage response pathway, regulating their expression biorxiv.org.
Cellular Localization and Subcellular Dynamics of Yal001 006 Protein
Determination of Subcellular Compartmentalization
Information regarding the subcellular compartmentalization of YAL001-006 protein is available from research investigating the mechanisms of action of the SNF2-homolog protein Fun30. YAL001-006 has been reported to localize to multiple cellular compartments. core.ac.uk Specifically, it is indicated to localize to the nuclear pore and the nucleus. core.ac.uk Additionally, YAL001-006 is described as a vacuolar membrane protein of unknown function that is conserved in mammals. core.ac.uk This protein is predicted to contain eleven transmembrane helices and interacts with Pdr5p. core.ac.uk
Summary of Reported Localizations for this compound:
| Compartment | Source/Context | Notes |
| Nuclear pore | Research on Fun30 core.ac.uk | |
| Nucleus | Research on Fun30 core.ac.uk | |
| Vacuolar membrane | Described as protein of unknown function core.ac.uk | Predicted to contain eleven transmembrane helices. core.ac.uk |
Localization to Nuclear Compartments (e.g., Chromatin, Nuclear Pores)
Based on available information, this compound localizes to nuclear compartments, specifically the nuclear pore and the nucleus. core.ac.uk Nuclear pores are large protein complexes embedded within the nuclear envelope that regulate the transport of molecules between the nucleus and the cytoplasm. biolegend.comatspace.orgwikipedia.orgnih.gov They are composed predominantly of proteins known as nucleoporins. biolegend.comwikipedia.org The nuclear pore complex has an eightfold rotational symmetry and facilitates the transport of proteins, RNA, and other molecules. atspace.orgwikipedia.orgnih.gov Proteins destined for the nucleus often contain nuclear localization signals (NLS) that are recognized by nuclear transporters, facilitating their passage through the nuclear pore complex. nih.gov While YAL001-006 is reported to have a localization signal core.ac.uk, the specific details of how this signal mediates its localization to the nuclear pore and nucleus are not provided in the search results.
Cytoplasmic or Membrane Association
This compound is also reported to exhibit cytoplasmic or membrane association, specifically being described as a vacuolar membrane protein. core.ac.uk Membrane association of proteins can occur through various mechanisms, including the presence of transmembrane domains or interaction with membrane lipids or other membrane-associated proteins. frontiersin.orgaps.orgnih.govbiorxiv.orgmdpi.com YAL001-006 is predicted to contain eleven transmembrane helices, which would facilitate its integration into a membrane like the vacuolar membrane. core.ac.uk The interaction with Pdr5p is also noted in the context of its description as a vacuolar membrane protein. core.ac.uk General mechanisms of membrane protein targeting and insertion involve complex pathways depending on the protein's structure and destination. frontiersin.orgnih.gov
Mechanisms of Protein Targeting and Retention
This compound is reported to possess a localization signal and regions that may mediate protein-protein interactions. core.ac.uk These features are typically involved in directing a protein to its correct cellular location and maintaining its presence there. Protein targeting is the biological mechanism by which proteins are transported to their appropriate destinations within or outside the cell, often guided by signal peptides or patches. frontiersin.orgwikipedia.org Protein retention mechanisms ensure that proteins remain in their designated compartments, which can involve retrieval signals, protein complex formation, or interactions with the local environment. nih.govplos.org However, the specific molecular mechanisms governing the targeting and retention of this compound to its reported locations, including the nature of its localization signal, the role of its predicted transmembrane helices, or the implications of its interaction with Pdr5p in targeting and retention, are not detailed in the provided search results.
Dynamic Relocalization in Response to Cellular Cues
Information specifically regarding the dynamic relocalization of this compound in response to cellular cues is not available in the provided search results. Cellular proteins can exhibit dynamic changes in their localization in response to various stimuli, such as stress, signaling events, or changes in the cell cycle. mdpi.comresearchgate.netcam.ac.ukmdpi.comelifesciences.orgbiorxiv.orgnih.gov These dynamic movements are crucial for coordinating cellular processes and adapting to changing conditions. While the concept of dynamic protein localization is well-established, there are no specific findings in the provided sources describing if or how this compound undergoes such relocalization.
Biological Pathways and Physiological Roles of Yal001 006
Involvement in Transcriptional Regulation Pathways (e.g., SNF2-dependent processes)
YAL001, as a homolog of the SNF2 transcriptional regulator, plays a role in transcriptional regulation, primarily through its function as a chromatin remodeler. nih.govresearchgate.netresearchgate.netresearchgate.net SNF2 is a core component of the SWI/SNF complex, an ATP-dependent chromatin remodeling complex in Saccharomyces cerevisiae. uniprot.orgyeastgenome.orgyeastgenome.org The SWI/SNF complex is crucial for the positive and negative regulation of a large number of genes. uniprot.org
The mechanism by which the SWI/SNF complex, containing SNF2 and by extension related remodelers like FUN30, influences transcription involves altering DNA-histone contacts within nucleosomes. uniprot.org This can lead to changes in nucleosome position, thereby facilitating or repressing the binding of gene-specific transcription factors. uniprot.org The complex disrupts nucleosome structure, increases the binding of transcription factors to nucleosomes, and can mobilize histone octamers along DNA. yeastgenome.org This ATP-dependent activity is central to its role in controlling gene expression. uniprot.orgyeastgenome.org
While the search results specifically highlight YAL001's homology to SNF2 and FUN30's classification as a chromatin remodeler, they also broadly discuss transcriptional regulatory mechanisms in Saccharomyces cerevisiae, emphasizing the importance of genetic approaches in elucidating the function of transcriptional regulatory proteins. nih.gov
Contributions to Metabolic Processes and Nutrient Utilization
The involvement of YAL001/FUN30 in transcriptional regulation suggests an indirect but significant role in metabolic processes and nutrient utilization in Saccharomyces cerevisiae. By regulating the expression of genes, YAL001/FUN30 can influence the abundance of enzymes and transporters involved in various metabolic pathways and nutrient uptake.
Saccharomyces cerevisiae exhibits versatile metabolic traits and can ferment a wide spectrum of sugars, including glucose, fructose, sucrose, maltose, and maltotriose. nih.gov The ability of yeast to utilize different nutrients and carry out specific metabolic activities is tightly controlled by gene regulation. nih.govnih.gov For example, metabolic adaptation to stress involves immediate metabolic readjustment, including the upregulation of specific pathways. nih.gov
Role in Cellular Signaling and Stress Adaptation Pathways
Chromatin remodeling and transcriptional regulation mediated by proteins like YAL001/FUN30 are integral to cellular signaling and stress adaptation in Saccharomyces cerevisiae. Yeast cells encounter various environmental stresses and have developed intricate signaling pathways to perceive and respond to these challenges. nih.govnih.govnih.govnih.gov
Stress adaptation in yeast often involves rapid transcriptional reprogramming. nih.gov For instance, exposure to lethal ethanol (B145695) concentrations triggers a rapid transcriptional response. nih.gov Similarly, salt stress induces immediate metabolic and transcriptional adjustments, including the induction of stress tolerance genes. nih.gov Signaling pathways, such as the cell wall integrity (CWI) pathway, are activated in response to stress and can lead to the upregulation of genes encoding cell wall-related proteins through transcription factors. nih.govnih.gov
The SWI/SNF complex, which is functionally related to YAL001/FUN30 due to the SNF2 homology, is involved in stress response. yeastgenome.org By modulating chromatin structure and gene expression, YAL001/FUN30 likely contributes to the cell's ability to mount an appropriate transcriptional response to various stress conditions, thereby influencing cellular signaling cascades and promoting adaptation and survival. The coordinated interplay of cellular functions, including transcriptional regulation, is crucial for stress tolerance. nih.gov
Impact on Cell Growth, Development, and Homeostasis in Saccharomyces cerevisiae
Transcriptional regulation is fundamental to controlling cell growth, development, and maintaining cellular homeostasis in Saccharomyces cerevisiae. These processes require precise coordination of gene expression to ensure proper cell cycle progression, biomass accumulation, and the maintenance of stable intracellular conditions. nih.govnih.govwikipedia.org
Cell growth is a result of coupling substrate catabolism with metabolic processes for biomass formation and cell maintenance. nih.gov Growth yield homeostasis in respiring yeast, for example, is linked to the adjustment of cellular components involved in respiration, a process that can be influenced by gene expression. nih.gov Coordination of cell growth with division is essential for proper cell function, and mechanisms controlling cell size homeostasis exist throughout the cell cycle. nih.gov
Genetic Perturbation Studies and Phenotypic Characterization (e.g., Gene Deletion Effects)
Genetic perturbation studies, particularly gene deletion, are powerful tools used in Saccharomyces cerevisiae to investigate the function of specific genes and characterize the resulting phenotypes. nih.goved.govescholarship.orggu.se The systematic assessment of gene deletion phenotypes has provided significant insights into the impact of gene loss on various cellular processes and traits. nih.gov
The identification of YAL001 as one of several ORFs (YAL001-006) during early genome sequencing efforts suggests that these regions were subject to further investigation, likely including genetic approaches like gene disruption to determine their function. nih.govresearchgate.netresearchgate.netresearchgate.net While specific deletion phenotypes for YAL001/FUN30 were not extensively detailed in the provided search snippets, studies involving gene deletions in Saccharomyces cerevisiae have been instrumental in understanding the roles of various proteins, including those involved in transcriptional regulation, metabolic pathways, and stress responses. nih.goved.govescholarship.orggu.seyeastgenome.org
For instance, systematic gene deletion projects have assessed changes in phenotypes for thousands of gene knockouts under various conditions, revealing the impact of genetic background on deletion phenotypes. nih.gov Such studies are crucial for understanding the biological roles of proteins like YAL001/FUN30 and how their absence affects cellular functions, growth, and adaptation.
Evolutionary Analysis and Conservation of Yal001 006
Comparative Genomics of YAL001-006 ORFs Across Yeast Species
Comparative genomics studies across various yeast species, including different strains of Saccharomyces cerevisiae, reveal significant genome diversity. plos.orgnih.gov This diversity can manifest as differences in gene content, copy number variations (CNVs), and sequence polymorphisms. nih.gov The region containing YAL001-006 is part of the dynamic landscape of yeast genomes, which undergo processes such as gene duplications, deletions, and chromosomal rearrangements. nih.gov
Specifically, four of the YAL001-006 ORFs have been aligned with previously identified FUN transcripts: YAL001 with FUN30, YAL002 with FUN31, YAL004 with FUN29, and YAL006 with FUN28. researchgate.net The presence and arrangement of these ORFs and their corresponding genes can vary across different yeast species and even within different strains of Saccharomyces cerevisiae. Comparative genomic hybridization (aCGH) is one method used to identify such differences, highlighting variations in gene amplification, absence, or sequence variations between strains. nih.gov Genomic instability, particularly in regions near Ty elements and sub-telomeres, contributes to this variability in yeast genomes. nih.gov Databases dedicated to fungal comparative genomics and ortholog identification, such as AYbRAH, provide resources for exploring the presence and evolutionary history of gene families, including those related to YAL001-006, across a wide range of fungal species. nih.gov
Conservation of Protein Sequence Homology and Functional Domains (e.g., SNF2 family)
The protein encoded by YAL001, known as Fun30, exhibits significant sequence homology to the SNF2 transcriptional regulator family. researchgate.net Fun30 is recognized as a chromatin remodeller and is a member of the large and diverse SNF2 family of proteins. researchgate.netebi.ac.uk This family is characterized by the presence of a conserved SNF2 domain, which functions as an ATPase. researchgate.netebi.ac.uk SNF2 family proteins play crucial roles in various cellular processes by utilizing the energy from ATP hydrolysis to modify chromatin structure, thereby influencing DNA accessibility for processes like transcription, DNA repair, and recombination. researchgate.netebi.ac.ukresearchgate.netnih.gov
Phylogenetic Relationships and Ortholog Identification
Phylogenetic analysis is a fundamental approach for inferring the evolutionary relationships among members of protein families like the SNF2 family, to which YAL001 (Fun30) belongs. researchgate.netembl.orgrsc.orgnih.govnih.govmdpi.com By comparing the amino acid or nucleotide sequences of related proteins across different species, phylogenetic trees can be constructed to visualize their evolutionary history and identify orthologs and paralogs. nih.govembl.orgrsc.orgnih.govnih.gov
Orthologs are genes in different species that originated from a single gene in the last common ancestor and typically retain a conserved function. nih.gov Identifying orthologs of YAL001-006 across various yeast and fungal species helps to understand the evolutionary trajectory of this genomic region and the functional conservation or diversification of the encoded proteins. Databases such as AYbRAH specialize in providing predicted and manually curated ortholog groups for a wide range of fungi and yeasts, spanning significant evolutionary distances. nih.gov These databases employ methods like sequence similarity clustering (graph-based methods) and phylogenetic tree reconstruction (tree-based methods) for ortholog identification. nih.gov Manual curation is often incorporated to refine these predictions and resolve discrepancies. nih.gov Distant orthologs that may have diverged significantly in sequence can sometimes be identified through methods like PSI-BLAST and integrated into protein family databases like Pfam. pombase.org Furthermore, experimental data demonstrating functional correspondence or co-membership in protein complexes can provide additional support for ortholog predictions. pombase.org
Evolutionary Pressures and Divergence Patterns
The evolution of protein sequences and structures, including those within the YAL001-006 region, is shaped by various evolutionary pressures. nih.govnih.govbiorxiv.orgnih.gov Purifying selection, which acts to remove deleterious mutations, is a major force driving the conservation of essential protein regions, such as the core functional domains like the SNF2 domain in YAL001 (Fun30). nih.gov Functional constraints, the need to maintain protein stability, and interactions with other molecules (e.g., DNA, histones, other proteins) impose selective pressures that limit the rate and type of acceptable mutations at different sites within a protein. nih.gov
While protein structures tend to diverge more slowly than their underlying sequences, the degree of divergence can vary significantly among different sites within a protein. mdpi.comnih.govbiorxiv.org This site-specific divergence pattern is influenced by both the rate of mutation and the strength of selection. nih.govbiorxiv.org Selection can amplify the variation in divergence across sites, although the underlying pattern is also shaped by mutational sensitivity. nih.govbiorxiv.org Constraints on protein surfaces, perhaps due to interactions or the need to prevent aggregation, can also indirectly influence the evolutionary rates of core residues. nih.gov
Research Methodologies and Experimental Approaches for Yal001 006 Study
Genetic Manipulation Techniques (e.g., Gene Disruption, Tagging, Mutagenesis)
Genetic manipulation techniques are fundamental to understanding gene function. For proteins like YAL001-006, these methods can involve altering the gene sequence or expression to observe the resulting phenotypic effects. Gene disruption, for instance, can be used to inactivate the gene encoding YAL001-006 to assess its essentiality for cellular processes, such as growth on glucose. researchgate.net Insertional mutagenesis, where a foreign DNA element is inserted into a gene, serves as a tag for gene identification and can disrupt gene function. nih.gov Transposon tagging is a specific type of insertional mutagenesis that has been applied on a genome-wide scale in Saccharomyces cerevisiae to analyze disruption phenotypes, gene expression, and protein localization. nih.gov This technique involves the insertion of a transposon into the genome, affecting annotated genes and allowing for the analysis of a large collection of defined mutants under various growth conditions. nih.gov Gene tagging can also involve fusing the protein of interest, such as YAL001-006, with a reporter protein like green fluorescent protein (GFP) to track its localization within the cell. nih.gov Mutagenesis, including site-specific mutagenesis, can be used to introduce targeted changes in the gene sequence to study the impact of specific amino acid substitutions on protein function, as demonstrated in studies of other enzymes where mutations in catalytic residues led to complete loss of activity. researchgate.net
Transcriptomic Analyses (e.g., RNA-Seq, Microarray) for Expression Profiling
Transcriptomic analyses, such as RNA-Sequencing (RNA-Seq) and microarrays, are used to profile the expression levels of genes, including the gene encoding YAL001-006, under different conditions. nih.govnih.gov These techniques measure mRNA levels to understand when and where a gene is transcribed. nih.gov Microarrays involve hybridizing labeled RNA to probes on a chip, while RNA-Seq directly sequences cDNA. frontiersin.org RNA-Seq offers advantages over microarrays, including a broader dynamic range, better detection of low-abundance transcripts, differentiation of isoforms, and identification of genetic variants. nih.govfrontiersin.org However, microarrays remain a common choice due to factors like cost and complexity of data analysis in RNA-Seq. nih.gov Both methods can provide insights into how the expression of YAL001-006 might change in response to various stimuli or during different cellular states. frontiersin.org
Proteomic Methods for Protein Abundance and Post-Translational Modification Detection
Proteomic methods are employed to study proteins directly, including their abundance, modifications, and interactions. Analyzing protein abundance provides information on the cellular concentration of YAL001-006 under different conditions. Post-translational modifications (PTMs) are crucial regulatory mechanisms that can affect protein function, localization, and interactions. nih.govthermofisher.com Over 200 types of PTMs have been described, including phosphorylation, glycosylation, and ubiquitination. nih.govthermofisher.com Mass spectrometry-based proteomics is a powerful approach to identify proteins and characterize their PTMs. nih.govnih.govuni-due.de Due to the often low stoichiometry and abundance of PTMs, purification methods are frequently required to isolate modified proteins or peptides before mass spectrometric analysis. nih.govnih.gov These methods can involve protein-level immunoprecipitation using antibodies or the introduction of tags for purification. nih.gov Whole proteome analysis using label-free quantification methods can also be used to determine relative changes in protein abundance across different samples. uni-due.de
Protein Interaction Mapping Techniques (e.g., Yeast Two-Hybrid, Co-IP, Mass Spectrometry)
Understanding the interaction partners of YAL001-006 is critical for deciphering its function within cellular networks. Protein-protein interactions (PPIs) can be mapped using various techniques. The yeast two-hybrid (Y2H) system is a widely used genetic method to identify binary interactions in vivo. dkfz.denih.govresearchgate.netresearchgate.net It relies on reconstituting a functional transcription factor when two proteins of interest (bait and prey) interact, leading to the activation of a reporter gene. nih.govresearchgate.netresearchgate.net Y2H screens can be performed using defined libraries of ORFs or cDNA libraries. nih.gov Affinity purification coupled with mass spectrometry (AP-MS), also known as co-immunoprecipitation (Co-IP) followed by MS, is another powerful approach for identifying protein interaction partners, particularly within stable protein complexes. nih.govresearchgate.netembopress.org This method involves isolating a protein of interest (bait) and its interacting partners using antibodies or tags, followed by identification of the co-precipitated proteins by mass spectrometry. uni-due.deembopress.org Large-scale studies using IP-HTMS (immunoprecipitation and high-throughput mass spectrometry) have been successfully applied to map protein interaction networks in yeast and other organisms. embopress.org
Advanced Microscopy and Imaging for Subcellular Localization and Dynamics
Advanced microscopy and imaging techniques are essential for visualizing the subcellular localization of YAL001-006 and observing its dynamic movements within the cell. Techniques like confocal microscopy, structured illumination microscopy, and light-sheet fluorescence microscopy (LSFM) offer high resolution and can be used to analyze and quantify molecular and cellular dynamics. fmi.chfrontiersin.orgresearchgate.net By tagging YAL001-006 with fluorescent proteins like GFP, researchers can visualize its distribution in living cells and observe changes in localization in response to various stimuli or during different cellular processes. frontiersin.org Advanced imaging allows for studying protein localization at the plasma membrane, within organelles like the nucleus, endoplasmic reticulum, and mitochondria, or in membraneless compartments such as the cytosol and nucleolus. frontiersin.orgresearchgate.net Subcellular fractionation combined with quantitative mass spectrometry can also be used for proteome-wide analysis of protein subcellular localization and its changes. advancedsciencenews.com
Biochemical Assays for Enzymatic Activity Characterization
If YAL001-006 is predicted or suspected to have enzymatic activity, biochemical assays are necessary to characterize this function. These assays typically involve incubating the purified protein with potential substrates and measuring the rate of product formation or substrate depletion. Enzyme activity can be detected by various methods known in the art. google.com Mutagenesis studies, as mentioned earlier, can be used in conjunction with biochemical assays to identify critical residues for enzymatic activity. researchgate.net While specific enzymatic activity for YAL001-006 is not detailed in the provided snippets, the general principle involves quantitative measurements of catalytic function under controlled conditions, such as varying substrate concentrations, pH, and temperature.
Bioinformatic Tools for Sequence, Structure, and Pathway Analysis
Bioinformatic tools are indispensable for analyzing the sequence of YAL001-006, predicting its structure, and understanding its potential role in cellular pathways. Sequence analysis tools can be used for tasks such as multiple sequence alignment to identify conserved regions and potential functional motifs. ibcp.frmdpi.com Homology searches using tools like BLAST can help identify related proteins in other organisms and infer potential functions based on known homologs, such as the observed homology of a YAL001 ORF to the SNF2 transcriptional regulator. researchgate.netmdpi.com Structure prediction tools can model the three-dimensional structure of YAL001-006 based on its amino acid sequence, providing insights into potential functional sites and interactions. mdpi.comnih.govnih.gov Pathway analysis tools can integrate information about YAL001-006 with existing biological databases to place it within known metabolic pathways or regulatory networks. sri.com These tools can help predict the biological processes in which YAL001-006 might be involved and guide further experimental design. sri.com Software packages like Pathway Tools allow for the development of organism-specific databases and the analysis of omics datasets within the context of metabolic and regulatory networks. sri.com
Future Directions and Research Perspectives
Elucidating Undetermined Functions of YAL001-006 Proteins
A primary future direction involves the comprehensive determination of the biological functions of the YAL001-006 proteins. Given that some ORFs in this region were initially identified as "Function Unknown Now" (FUN) transcripts, targeted research is needed to move beyond provisional annotations. researchgate.netresearchgate.net Future studies could employ systematic gene deletion or knockdown approaches in S. cerevisiae to observe resulting phenotypic changes under various growth conditions and stress responses. High-throughput screening methods, including growth assays and morphological analyses of mutant strains, will be crucial in identifying potential roles in essential cellular processes or specific pathways. Furthermore, techniques such as affinity purification followed by mass spectrometry could help identify protein interaction partners, providing clues about their molecular functions.
Deeper Understanding of Regulatory Networks and Signaling Pathways
Investigating how the expression and activity of YAL001-006 proteins are regulated within cellular networks is another critical area for future research. The potential homology of YAL001 to the SNF2 transcriptional regulator suggests a possible involvement in transcriptional control. researchgate.netresearchgate.net Future work should aim to confirm this role and identify the specific genes or pathways that YAL001-006 proteins regulate. Chromatin immunoprecipitation sequencing (ChIP-seq) could be used to determine if these proteins bind to specific DNA sequences. Understanding the upstream signaling pathways that influence YAL001-006 expression or activity will also be vital. This could involve studying their phosphorylation status, ubiquitination (as protein regulation by monoubiquitin has been mentioned in the context of this region), or other post-translational modifications in response to different stimuli. core.ac.uk Mapping these regulatory interactions will help place YAL001-006 within the complex web of cellular signaling.
Investigation of Interplay with Other Chromosomal Regions or Processes
The location of YAL001-006 on the left arm of chromosome I in S. cerevisiae suggests potential interplay with other genes or regulatory elements on the same chromosome or even across different chromosomes. researchgate.netresearchgate.net Future research could explore if the expression or function of YAL001-006 is influenced by the local chromatin environment or by genetic variations in linked loci. Studies on chromosome-wise protein interaction patterns, similar to those conducted in other organisms, could reveal if YAL001-006 proteins preferentially interact with proteins encoded elsewhere on chromosome I or on other chromosomes. nih.gov Furthermore, investigating their potential involvement in processes like DNA replication, repair, or recombination that occur in specific chromosomal contexts would be a valuable future direction.
Application of Novel High-Throughput Omics Technologies
The application of advanced high-throughput omics technologies holds significant promise for accelerating the characterization of YAL001-006 proteins. humanspecificresearch.orgnih.gov Future studies could leverage technologies such as RNA sequencing (RNA-seq) to analyze transcriptional changes in strains with altered YAL001-006 expression, providing a global view of affected pathways. Proteomics approaches, including quantitative mass spectrometry, could be used to measure protein abundance and identify post-translational modifications on a large scale. humanspecificresearch.orgnih.gov Single-cell omics technologies, such as single-cell RNA-seq or single-cell proteomics, could reveal cell-to-cell variability in YAL001-006 expression or function within a population. humanspecificresearch.org Spatial omics techniques might provide insights into the localization and potential interactions of YAL001-006 proteins within the cellular environment. humanspecificresearch.org
Relevance to Broader Eukaryotic Cellular Biology and Disease Models (e.g., through conserved orthologs)
Given the evolutionary conservation of many cellular processes, investigating potential orthologs of YAL001-006 proteins in other eukaryotic organisms is a crucial future direction. davidson.edunih.govnih.gov Identifying conserved orthologs in organisms relevant to human health, such as other fungi, model organisms like Drosophila melanogaster or Caenorhabditis elegans, or even mammalian systems, could provide insights into their broader relevance in eukaryotic biology. davidson.edunih.govnih.gov Studying the function of these orthologs could reveal conserved roles in fundamental cellular processes. If orthologs are found to be involved in pathways implicated in human diseases, research on YAL001-006 in yeast could serve as a valuable model for understanding disease mechanisms or identifying potential therapeutic targets, provided conserved functions are established.
Q & A
What experimental strategies are recommended for determining the tertiary structure of YAL001-006 protein in complex environments?
Advanced Methodological Answer:
To resolve tertiary structures in complex environments (e.g., membrane-bound or ligand-associated states), integrate cryo-electron microscopy (cryo-EM) for near-native state visualization , X-ray crystallography for atomic-level resolution, and nuclear magnetic resonance (NMR) for dynamic flexibility analysis. For membrane proteins, use lipid cubic phase crystallization or nanodisc reconstitution to mimic physiological conditions. Validate structural models with molecular dynamics simulations and cross-link mass spectrometry to confirm inter-residue distances .
How can researchers reconcile contradictory functional data reported for YAL001-006 across different expression systems?
Advanced Methodological Answer:
Contradictions often arise from system-specific post-translational modifications (PTMs) or folding variances. Conduct comparative studies using:
- Orthogonal expression systems (eukaryotic vs. prokaryotic) with PTM profiling .
- Activity assays under standardized buffer conditions (pH, ionic strength) to isolate system-specific variables.
- Meta-analysis of kinetic parameters (e.g., Km, Vmax) across studies, applying statistical frameworks like random-effects models to account for heterogeneity .
What methodological considerations are critical when designing kinetic studies of YAL001-006's enzymatic activity?
Advanced Methodological Answer:
Key considerations include:
- Substrate specificity validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
- Pre-steady-state kinetics (stopped-flow or quench-flow systems) to capture transient intermediates.
- Environmental controls : Maintain consistent temperature (±0.1°C) and pH (±0.05 units) to minimize artifact generation.
- Negative controls : Include catalytically inactive mutants (e.g., active-site alanine substitutions) to confirm observed activity is enzyme-dependent .
Which bioinformatics approaches are most effective for identifying conserved functional domains in YAL001-006 homologs?
Basic Methodological Answer:
For preliminary domain identification:
- Use sequence alignment tools (Clustal Omega, MUSCLE) to detect conserved motifs.
- Apply hidden Markov models (HMMER, Pfam) to classify structural/functional domains.
- Validate predictions with phylogenetic analysis (RAxML, MrBayes) to assess evolutionary conservation .
What validation protocols should be implemented when observing novel post-translational modifications in YAL001-006?
Advanced Methodological Answer:
To confirm novel PTMs:
- Mass spectrometry : Perform tandem MS/MS with electron-transfer dissociation (ETD) for labile modifications (e.g., phosphorylation).
- Site-directed mutagenesis : Replace modified residues (e.g., serine→alanine) and assess functional consequences.
- Antibody validation : Develop custom antibodies against synthetic PTM peptides for immunoblotting/immunofluorescence cross-verification .
How should researchers approach meta-analysis of YAL001-006's role in cellular pathways when faced with heterogeneous dataset quality?
Advanced Methodological Answer:
- Data harmonization : Normalize datasets using z-score transformation or quantile normalization.
- Quality scoring : Assign weights to studies based on experimental rigor (e.g., sample size, replication, blinding).
- Pathway enrichment tools : Use STRING or DAVID to identify consensus interactions, filtering out low-confidence (score <0.7) associations.
- Sensitivity analysis : Exclude outlier datasets iteratively to assess robustness of conclusions .
What are the best practices for ensuring reproducibility in YAL001-006 purification protocols?
Basic Methodological Answer:
- Detailed documentation : Specify chromatography resin lots, buffer compositions, and centrifugation parameters (RCF, time).
- Purity validation : Combine SDS-PAGE (>95% purity) with size-exclusion chromatography (SEC) for oligomeric state consistency.
- Batch testing : Compare activity across ≥3 independent purifications to confirm protocol reliability .
How can conflicting subcellular localization data for YAL001-006 be resolved?
Advanced Methodological Answer:
Address discrepancies via:
- Multiplexed imaging : Co-stain with organelle-specific markers (e.g., LAMP1 for lysosomes) and use super-resolution microscopy.
- Subcellular fractionation : Validate localization through differential centrifugation and Western blotting of fractionated lysates.
- Live-cell tracking : Express fluorescently tagged YAL001-006 (e.g., HaloTag) and monitor real-time trafficking under varying physiological conditions .
What statistical frameworks are appropriate for analyzing dose-response relationships in YAL001-006 inhibition studies?
Advanced Methodological Answer:
- Non-linear regression : Fit data to a four-parameter logistic model (IC50, Hill slope) using tools like GraphPad Prism.
- Bootstrapping : Generate 95% confidence intervals for IC50 values from ≥10,000 resampled datasets.
- Outlier detection : Apply Grubbs' test or ROUT method (Q=1%) to exclude non-physiological responses .
How should researchers design controls for CRISPR/Cas9 knockout studies targeting YAL001-006?
Advanced Methodological Answer:
- Isogenic controls : Generate wild-type and knockout cell lines from the same parental clone to minimize genetic drift.
- Off-target validation : Perform whole-exome sequencing or GUIDE-seq to confirm editing specificity.
- Rescue experiments : Re-express YAL001-006 via lentiviral transduction to verify phenotype reversibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
